Yubeinine
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Overview
Description
Scientific Research Applications
Yubeinine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its tracheal relaxant effects and potential use in respiratory therapies.
Medicine: Investigated for its antitussive and expectorant properties in traditional Chinese medicine.
Mechanism of Action
Target of Action
Yubeinine, an alkaloid, primarily targets the tracheal system . It is known for its tracheal relaxant effects . This suggests that this compound’s primary targets are likely the smooth muscle cells in the trachea.
Mode of Action
This interaction could lead to a decrease in intracellular calcium levels, resulting in muscle relaxation and dilation of the trachea .
Biochemical Pathways
Given its tracheal relaxant effects, it may influence pathways related to muscle contraction and relaxation . These could include pathways involving calcium signaling, which plays a crucial role in muscle contraction .
Pharmacokinetics
A study on a similar compound, ebeiedinone, showed that it has a bioavailability of 306% in mice
Result of Action
The primary result of this compound’s action is the relaxation of the trachea . This can help alleviate symptoms in conditions such as asthma, where constriction of the airways can make breathing difficult .
Biochemical Analysis
Biochemical Properties
Yubeinine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to have tracheal relaxant effects , suggesting that it may interact with proteins and enzymes involved in muscle contraction and relaxation
Cellular Effects
Its known tracheal relaxant effects suggest that it may influence cell function in muscle cells, particularly those in the trachea
Molecular Mechanism
Given its tracheal relaxant effects, it may bind to biomolecules involved in muscle contraction and relaxation, potentially inhibiting or activating certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Yubeinine is typically extracted from the bulbs of Fritillaria pallidiflora using various chromatographic techniques. The extraction process involves the use of solvents such as methanol and water, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Fritillaria pallidiflora bulbs. The process includes drying the bulbs, grinding them into a fine powder, and then using solvent extraction methods to isolate the alkaloid. The extracted compound is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Yubeinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
Comparison with Similar Compounds
Yubeinine is unique among isosteroidal alkaloids due to its specific tracheal relaxant effects. Similar compounds include:
Zhebeinone: Another isosteroidal alkaloid with similar tracheal relaxant properties.
Sinpeinine A: Known for its antitussive effects.
Ebeinone: Exhibits similar pharmacological properties but with different potency.
Delavinone: Another related compound with tracheal relaxant effects.
This compound stands out due to its specific molecular structure and the unique combination of pharmacological effects it offers.
Properties
IUPAC Name |
(10S,20R,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16-,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-UUSLGJCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CC[C@H](C6)O)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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